N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

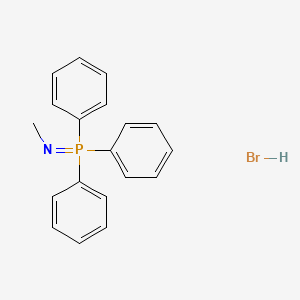

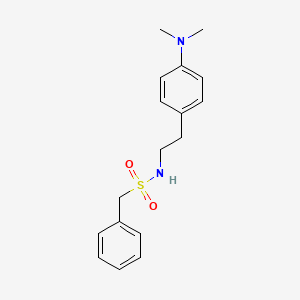

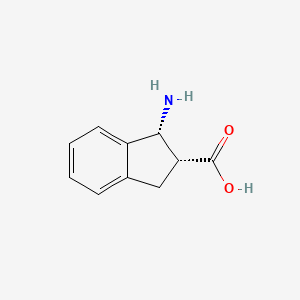

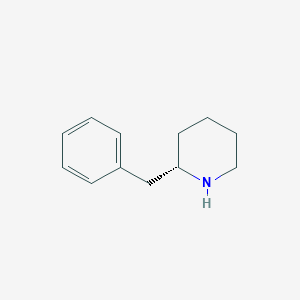

The compound “N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide” is an organic compound containing a sulfonamide group (-SO2NH2), a phenethyl group (C6H5CH2CH2-), and a dimethylamino group (-N(CH3)2) attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenethylamine derivative with a phenylsulfonyl chloride, although the exact conditions and reagents would depend on the specific requirements of the reaction .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the functional groups present. The phenyl rings would show a hexagonal arrangement of carbon atoms with alternating single and double bonds, the sulfonamide group would show a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, and the dimethylamino group would show a nitrogen atom singly bonded to two methyl groups .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the electron-donating dimethylamino group and the electron-withdrawing sulfonamide group. These groups could potentially influence the sites of electrophilic aromatic substitution reactions on the phenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide is part of a broader category of compounds that exhibit a wide range of biological activities, mainly due to their role as enzyme inhibitors. These compounds are frequently utilized in synthetic organic chemistry for their reactivity in various reactions, such as Michael acceptors and active agents in 1,4-addition and electrocyclization reactions. A protocol for the dehydrative synthesis of related compounds demonstrates the chemical versatility and potential utility of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide in synthetic chemistry (Kharkov University Bulletin Chemical Series, 2020).

Biological Activities and Applications

Anticancer and Antioxidant Effects : Studies on benzene sulfonamide derivatives, including structures related to N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide, have shown potential as anticancer agents. Molecular docking studies suggest that these compounds can interact with specific receptors, exhibiting potent anticancer effects against breast carcinoma cell lines. This underlines the significance of sulfonamide derivatives in the development of new anticancer therapies (Current organic synthesis, 2022).

Tautomeric Behavior and Molecular Conformation : The tautomeric forms of sulfonamide derivatives, including N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide, have been studied for their relevance in pharmaceutical and biological activities. Spectroscopic methods supported by density functional theory have been employed to identify the tautomeric behavior of these compounds, indicating a direct relationship between molecular conformation and their biological activities (Chemical Physics Letters, 2016).

Fluorescent Molecular Probes : Derivatives of N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide have been explored as fluorescent molecular probes due to their solvent-dependent fluorescence properties. These compounds can serve as sensitive indicators for studying various biological events and processes, showcasing their utility in biochemistry and molecular biology (Photochemistry and Photobiology, 1997).

Drug Binding Studies : Sulfonamide derivatives, including N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide, have been used as markers to study the binding of drugs to proteins such as human serum albumin. This research contributes to a better understanding of how drugs interact with proteins in the body, which is crucial for drug design and pharmacology (Molecular pharmacology, 1976).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-19(2)17-10-8-15(9-11-17)12-13-18-22(20,21)14-16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSKOGLXILMHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-1-phenylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2679537.png)

![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)

![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)